molecular formula C10H17O7P2-3 B1258311 Geranyl diphosphate(3-)

Geranyl diphosphate(3-)

Cat. No. B1258311
M. Wt: 311.18 g/mol
InChI Key: GVVPGTZRZFNKDS-JXMROGBWSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Geranyl diphosphate(3-) is trianion of geranyl diphosphate arising from deprotonation of the three OH groups of the diphosphate;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a geranyl diphosphate.

Scientific Research Applications

1. Monoterpene Biosynthesis in Plants Geranyl diphosphate (GPP) is the universal precursor of monoterpenes, a large family of natural compounds predominantly found in plants. Research has shown that different types of geranyl diphosphate synthases (GPPS) are present in various plant species. For instance, Norway spruce contains two different types of GPP synthase, with one likely participating in monoterpene biosynthesis during induced oleoresin formation (Schmidt & Gershenzon, 2008). Similarly, in grand fir, specific geranyl diphosphate synthases have been identified that are involved in the production of geranyl diphosphate and geranylgeranyl diphosphate, essential for monoterpene biosynthesis (Burke & Croteau, 2002).

2. Role in Pheromone Biosynthesis in Bark Beetles In bark beetles, GPPS plays a crucial role in the de novo biosynthesis of monoterpene pheromone components. This finding is significant as it provides evidence for the direct biosynthesis of these compounds in bark beetles, rather than their derivation from dietary precursors (Gilg et al., 2005).

3. Industrial Applications Microbial Production of Monoterpenes

Geranyl diphosphate is also being explored in industrial applications, such as microbial production of monoterpenes. For instance, in Saccharomyces cerevisiae, expression of geraniol synthase from Ocimum basilicum allowed significant excretion of geraniol, a valuable monoterpene, highlighting the potential of microbial fermentation processes for large-scale monoterpene production (Oswald et al., 2007).

4. Inhibition Studies for Medicinal Applications The inhibition of geranyl diphosphate synthase by bisphosphonate substrate analogs has been studied, offering insights into the potential medicinal applications of targeting this enzyme. Such studies can help in understanding the mechanism of action of different drugs and their effects on isoprenoid biosynthesis pathways (Burke et al., 2004).

5. Biosynthesis of Gibberellins Geranyl diphosphate synthase has been linked to the biosynthesis of gibberellins, a group of plant hormones. Reduction in the expression of GPS in tomato plants resulted in dwarfed plants with decreased gibberellin content, suggesting a connection between GPP and gibberellin biosynthesis (van Schie et al., 2007).

properties

Product Name

Geranyl diphosphate(3-)

Molecular Formula

C10H17O7P2-3

Molecular Weight

311.18 g/mol

IUPAC Name

[[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/p-3/b10-7+

InChI Key

GVVPGTZRZFNKDS-JXMROGBWSA-K

Isomeric SMILES

CC(=CCC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)C

SMILES

CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C

Canonical SMILES

CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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